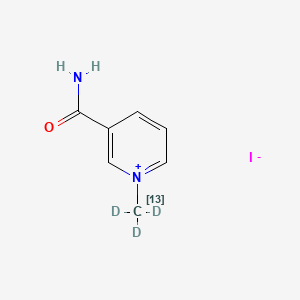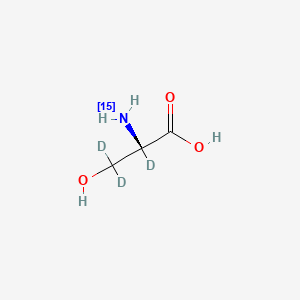
L-Serine-15N,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine-15N,d3 is a non-essential amino acid that has been isotopically labeled with nitrogen-15 and deuterium. This compound plays a crucial role in protein synthesis and other metabolic functions. The isotopic labeling makes it particularly useful in various research applications, including nuclear magnetic resonance (NMR) studies, where it helps in probing the structure, dynamics, and binding of biological macromolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-Serine-15N involves several steps. One method includes using sodium nitrite-15N and diethyl malonate as starting materials to synthesize acetamino-diethyl malonate-15N. This intermediate is then used to synthesize N-acetyl-DL-serine-15N, which is subsequently separated using an enzyme method to obtain L-Serine-15N .
Industrial Production Methods
Industrial production of L-Serine-15N,d3 typically involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the serine molecule. This process is often carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
L-Serine-15N,d3 undergoes various chemical reactions, including:
Oxidation: L-Serine can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form 3-phosphoglycerate.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Hydroxypyruvate
Reduction: 3-Phosphoglycerate
Substitution: Various serine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
L-Serine-15N,d3 has a wide range of scientific research applications:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Plays a role in studying metabolic pathways and enzyme mechanisms.
Industry: Used in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
L-Serine-15N,d3 exerts its effects primarily through its role in protein synthesis and cellular proliferation. It acts as a precursor to crucial molecules required for these processes. In the central nervous system, L-Serine is involved in the formation of sphingolipids, which are essential for neural differentiation and survival. It also activates glycine receptors and upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
L-Serine-13C3,15N,2,3,3-d3: Another isotopically labeled serine with carbon-13, nitrogen-15, and deuterium.
L-Alanine-13C3,15N,2,3,3,3-d4: An isotopically labeled alanine with similar applications in NMR studies.
L-Cysteine-13C3,15N,2,3,3-d3: An isotopically labeled cysteine used in similar research applications.
Uniqueness
L-Serine-15N,d3 is unique due to its specific isotopic labeling, which makes it particularly useful for studying protein synthesis and metabolic pathways in detail. Its ability to be incorporated into proteins and other biomolecules allows for precise tracking and analysis in various research fields .
Propiedades
Fórmula molecular |
C3H7NO3 |
|---|---|
Peso molecular |
109.10 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,4+1 |
Clave InChI |
MTCFGRXMJLQNBG-KIYJLCFFSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])O)[15NH2] |
SMILES canónico |
C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


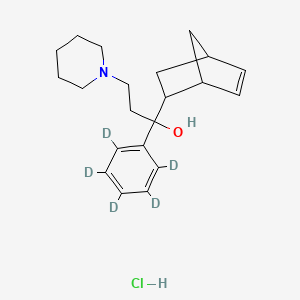
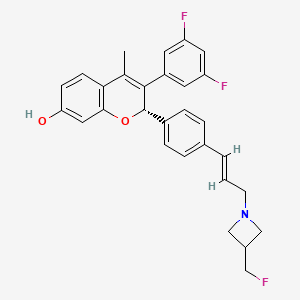
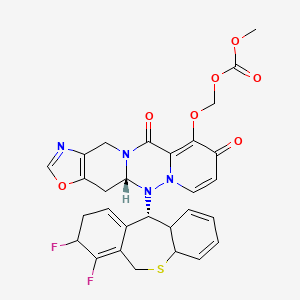
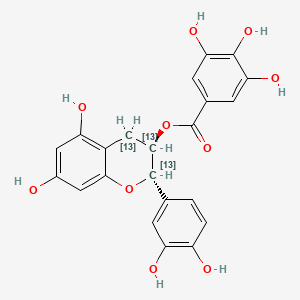





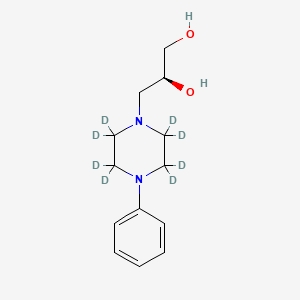

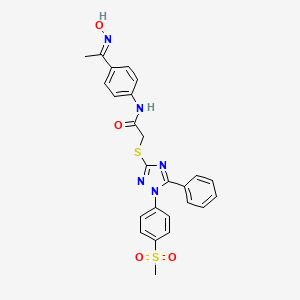
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
